N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
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Indole Derivative: : The compound contains an indole moiety, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. Indole derivatives exhibit diverse biological activities and are found in natural products, pharmaceuticals, and functional materials .
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Phthalazine Core: : The phthalazine ring (a bicyclic system with two nitrogen atoms) forms the central scaffold of Compound X. Phthalazines have been investigated for their potential as antitumor agents, anti-inflammatory compounds, and more .
Preparation Methods
Synthesis:: Compound X can be synthesized through a multistep process. One possible route involves coupling tryptamine (1) with a phthalazine derivative (2) via an amide bond formation. Here’s a simplified scheme:
Synthesis of Compound XStep 1:Tryptamine+IbuprofenDCCCompound X
Tryptamine (1): A naturally occurring compound derived from tryptophan, tryptamine serves as the indole component in Compound X.
Ibuprofen (2): A well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen contributes the phthalazine moiety.
N, N’-dicyclohexylcarbodiimide (DCC): A dehydrating agent facilitates the amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions, scalability, and purification processes.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative transformations may modify the indole or phthalazine portions.
Reduction: Reduction reactions could alter functional groups.
Substitution: Substituents on the aromatic rings may be replaced.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and halogens (for substitution) are relevant.
Major Products: These depend on reaction conditions and substituents but could include hydroxylated, alkylated, or halogenated derivatives.
Scientific Research Applications
Compound X’s versatility extends across disciplines:
Chemistry: As a synthetic target, it offers insights into amide bond formation and heterocyclic chemistry.
Biology: Investigate its interactions with enzymes, receptors, or cellular processes.
Medicine: Explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Compound X is unique due to its specific combination of indole and phthalazine moieties, related compounds include:
Melatonin: A well-known indole derivative with diverse physiological roles.
N-[2-(1H-indol-3-yl)ethyl]acrylamide: Another indole-containing compound.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]: A structurally related compound.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-23-20(26)16-8-4-3-7-15(16)18(22-23)19(25)21-11-13-24-12-10-14-6-2-5-9-17(14)24/h2-10,12H,11,13H2,1H3,(H,21,25) |
InChI Key |
XYIOGCRDGWNQPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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